molecular formula C15H15N3O B2828667 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900892-21-9

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2828667
CAS No.: 900892-21-9
M. Wt: 253.305
InChI Key: DQZDNYKBELOOIO-UHFFFAOYSA-N
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Description

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a high-value chemical intermediate belonging to the privileged pyrazolo[1,5-a]pyrimidine (PP) class of N-heterocyclic compounds . This fused, rigid, and planar scaffold is of significant interest in medicinal chemistry and drug discovery due to its exceptional biocompatibility and lower toxicity profile . The compound serves as a versatile building block for the synthesis of diverse functionalized molecules. Its core structure can be further modified, for instance, through reactions at the 7-position, to create advanced derivatives such as triazole-linked glycohybrids, which have shown promising in-vitro anticancer activity against various cell lines, including MCF-7 and MDA-MB231 . The pyrazolopyrimidine core is a known pharmacophore and bioisostere for purines, allowing it to mimic structural features of biogenic molecules and interact with various enzymatic targets . This makes it a crucial scaffold in developing novel therapeutic agents, with reported activities spanning anticancer, enzymatic inhibitory, and other pharmacological effects . The specific 5-isopropyl and 3-phenyl substituents on this particular compound contribute to its unique electronic and steric properties, influencing its reactivity and interaction with biological targets. Research indicates that the nature of the solvent used in synthesizing such pyrazolopyrimidin-7-ol derivatives can affect the final product's tautomeric form, highlighting the importance of controlled synthesis conditions . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10(2)13-8-14(19)18-15(17-13)12(9-16-18)11-6-4-3-5-7-11/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSFQBMQBJCAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with isopropylamine and a suitable catalyst, such as copper, under microwave-assisted conditions . This method is efficient and yields the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, exhibit a range of biological activities:

  • Anticancer Activity : Compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This inhibition can lead to reduced cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens, indicating its potential use in treating infections.

Study 1: Anticancer Activity

A study investigated the effects of a related pyrazolo[1,5-a]pyrimidine derivative on glioma cells. The compound was found to significantly reduce cell viability and induce apoptosis through CDK inhibition. This highlights the potential of this compound as an anticancer agent.

Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling, suggesting that these compounds could be developed into anti-inflammatory drugs.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(3-Methylpyrazol-1-yl)-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholineMethyl group on pyrazoleKinase inhibitionAlters binding affinity
4-(3-Pyridyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-oneLacks morpholine; has a pyridine ringAnticancer propertiesDifferent heterocyclic ring influences activity
4-(2-Fluorophenyl)-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidinFluorinated phenyl groupAntimicrobial activityFluorination enhances lipophilicity

This comparative analysis illustrates how variations in substituents and ring structures can significantly impact biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 3, 5, and 7, which influence electronic properties, solubility, and biological activity.

Compound Name Substituents (Position) Key Physicochemical Features
5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol 5-isopropyl, 3-phenyl, 7-OH $ ^1H $-NMR: OH at 12.44 ppm; lower yield (isopropyl effect)
5-(p-Tolyl)pyrazolo[1,5-a]pyrimidin-7-ol 5-p-tolyl, 7-OH Higher reactivity in propargylation (K$2$CO$3$, DMF, 60°C)
5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Triazole core, 7-OH Altered heterocyclic system; CAS 13322-69-5
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-Cl, 6-isopropyl, 7-OH, 3-CN Increased electrophilicity due to Cl and CN groups
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol 5-methyl, 2-phenyl, 7-OH GHS safety irritant (CAS 90019-55-9)
Key Observations:
  • Substituent Effects on Yield : Isopropyl groups at position 5 reduce synthetic yields compared to aryl or methyl groups due to steric hindrance .
  • Tautomerization: The 7-OH group readily tautomerizes to the pyrimidinone form (7-oxo) in aprotic solvents, altering reactivity in downstream modifications .

Biological Activity

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial effects. The unique structural features of this compound, including an isopropyl group at the 5-position and a phenyl group at the 3-position, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15N3O\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}

This compound features a fused pyrazole and pyrimidine ring system, which enhances its stability and reactivity. The presence of the isopropyl and phenyl substituents further modifies its chemical properties, making it a valuable candidate for medicinal chemistry.

Research indicates that this compound exerts its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells. Additionally, the compound has shown potential in modulating inflammatory pathways by targeting specific kinases involved in inflammation.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF70.46CDK2 inhibition
A54926Induction of apoptosis
Hep-23.25Cytotoxicity
P81517.82Cytotoxicity

These results highlight the compound's efficacy in inhibiting cell growth and inducing apoptosis in various cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The specific pathways affected include NF-kB signaling, which is crucial for inflammatory responses.

Case Studies

Several case studies have explored the therapeutic applications of derivatives of this compound:

  • Study on MCF7 Cell Line : A derivative was tested for its cytotoxic effects on MCF7 cells, showing an IC50 value of 0.46 µM. This study concluded that the compound's mechanism involves CDK inhibition, leading to cell cycle arrest and apoptosis.
  • Anti-inflammatory Effects : Another study investigated the compound's ability to inhibit TNF-alpha production in macrophages, demonstrating a significant reduction in inflammatory markers.

Q & A

Q. Designing a Structure-Activity Relationship (SAR) Study for Pyrazolo[1,5-a]pyrimidines

  • Steps :

Core Modification : Vary substituents at positions 3 (aryl), 5 (alkyl), and 7 (OH/O-alkyl).

Assay Selection : Prioritize targets (e.g., kinases, GPCRs) based on preliminary docking.

Data Correlation : Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and IC50_{50} .

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